molecular formula C10H19NO2 B2440079 Methyl 2-amino-3-cyclohexylpropanoate CAS No. 789460-77-1

Methyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B2440079
CAS No.: 789460-77-1
M. Wt: 185.267
InChI Key: XPEUJVMSARYTLS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclohexylpropanoate is an alanine derivative with the chemical formula C10H19NO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormones and its ability to prevent exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-cyclohexylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including its role in muscle recovery and enhancement of physical performance.

    Industry: Utilized in the production of pharmaceuticals and as an additive in dietary supplements.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with anabolic pathways in the body. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. The compound also acts on specific molecular targets, such as receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylalanine methyl ester
  • Methyl 3-Cyclohexyl-L-Alaninate
  • Methyl L-cyclohexylalaninate

Uniqueness

Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to influence anabolic hormones and prevent muscle damage sets it apart from other similar compounds .

Biological Activity

Methyl 2-amino-3-cyclohexylpropanoate, particularly its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : (S)-Methyl 2-amino-3-cyclohexylpropanoate
  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol
  • Melting Point : 230 °C (dec.)

This compound exhibits a range of biological activities through various mechanisms:

  • Neurotransmitter Modulation :
    • The compound interacts with several neurotransmitter receptors, including the 5-HT receptor , which is involved in mood regulation and anxiety responses .
    • It also affects adrenergic receptors , which play a role in the fight-or-flight response .
  • Cell Signaling Pathways :
    • Inhibits pathways such as PI3K/Akt/mTOR , which are crucial for cell growth and survival .
    • Modulates the MAPK/ERK pathway , impacting cell proliferation and differentiation .
  • Immunomodulatory Effects :
    • Demonstrates anti-inflammatory properties by influencing the NF-κB signaling pathway , which is pivotal in regulating immune responses .
    • Affects various immune receptors such as CD markers, enhancing or suppressing immune cell activity .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
  • Viral Infections : Exhibits antiviral effects against viruses such as HIV, influenza, and dengue virus .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

  • Induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Influences cell cycle regulation, potentially leading to cell cycle arrest in tumor cells .

In Vitro Studies

A study highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as a therapeutic agent in oncology .

In Vivo Studies

In animal models, this compound demonstrated significant anti-inflammatory effects, reducing symptoms in models of arthritis and colitis. These findings suggest its utility in treating inflammatory diseases .

Comparative Biological Activity Table

Activity TypeSpecific ActionReference
AntimicrobialEffective against bacterial and viral pathogens
AnticancerInduces apoptosis in cancer cells
ImmunomodulatoryModulates NF-κB signaling
NeurotransmitterInteracts with 5-HT and adrenergic receptors

Properties

IUPAC Name

methyl 2-amino-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUJVMSARYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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